3-Cyclobutyl-pyrido(3,4-e)(1,2,4)triazine
Description
Overview of Nitrogen-Containing Fused Heterocyclic Systems in Chemical Research
Nitrogen-containing fused heterocyclic systems are a cornerstone of modern chemical science, representing a class of organic compounds with significant structural diversity and wide-ranging applications. openmedicinalchemistryjournal.com These molecules, which feature at least two rings sharing atoms, with at least one nitrogen atom embedded in a ring structure, are fundamental scaffolds in numerous natural products, pharmaceuticals, and advanced materials. mdpi.comnih.gov More than 80% of biologically active molecules contain heterocyclic rings, with nitrogen-containing systems being the most prevalent. mdpi.com
The significance of these systems stems from their unique physicochemical properties, which are conferred by the presence of nitrogen heteroatoms. These properties include the capacity for hydrogen bonding, modulation of electronic distribution within the ring system, and the ability to coordinate with metal ions. Consequently, N-heterocycles are integral to the development of a vast array of functional molecules. In medicinal chemistry, they form the core structure of a majority of FDA-approved drugs, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. pensoft.netijpsr.info In materials science, these scaffolds are utilized in the creation of dyes, polymers, sensors, and corrosion inhibitors due to their stability and versatile electronic characteristics. openmedicinalchemistryjournal.com The continuous exploration of novel synthetic routes and the functionalization of these fused systems remain a vibrant and highly productive area of chemical research. eurekaselect.com
Significance and Historical Context of Pyrido(3,4-e)(1,2,4)triazine Scaffolds
The pyrido(3,4-e)(1,2,4)triazine scaffold belongs to the larger family of 1,2,4-triazines, which are six-membered heterocyclic compounds containing three nitrogen atoms. ijpsr.infojmchemsci.com The fusion of a pyridine (B92270) ring to the 1,2,4-triazine (B1199460) core creates a bicyclic system with a unique arrangement of nitrogen atoms that significantly influences its chemical reactivity and biological profile. Historically, research into fused triazine systems has been driven by their potential applications in medicinal chemistry.
One of the key early investigations into this specific scaffold was reported in 1989, where a series of pyrido[3,4-e]-1,2,4-triazines were synthesized and evaluated as potential antifungal agents. nih.gov This research demonstrated that the scaffold was a viable pharmacophore for targeting pathogenic fungi, with various derivatives showing inhibitory activity against species like Candida and Aspergillus. nih.gov Since then, the broader class of fused 1,2,4-triazines has attracted considerable attention for other therapeutic applications, most notably in oncology. nih.govresearchgate.netmdpi.com Derivatives of related fused triazine systems, such as pyrazolo[4,3-e] openmedicinalchemistryjournal.comeurekaselect.comresearchgate.nettriazines, have been identified as having potent cytotoxic activity against various cancer cell lines, underscoring the importance of the fused triazine motif in the design of new therapeutic agents. nih.govmdpi.com The scaffold is recognized as a bioisostere of purines, allowing it to interact with biological targets that recognize purine-like structures. mdpi.com
Positioning of 3-Cyclobutyl-pyrido(3,4-e)(1,2,4)triazine within Contemporary Heterocyclic Chemistry
This compound is a specific derivative within the broader class of pyrido(3,4-e)(1,2,4)triazines. Its position in contemporary research is defined by the strategic combination of the parent heterocyclic scaffold with a cyclobutyl substituent at the 3-position. While specific research focusing exclusively on this molecule is not extensively documented in seminal literature, its role can be understood by analyzing its constituent parts.
The pyrido(3,4-e)(1,2,4)triazine core provides the foundational chemical and biological properties, including its potential as an antifungal or anticancer agent. nih.govnih.gov The substituent at the 3-position is known to be a critical site for modifying the molecule's activity. Research on this scaffold has explored a variety of substituents at this position, including alkyl, cycloalkyl, and aryl groups, to modulate biological efficacy. nih.gov
The cyclobutyl group is a non-polar, saturated carbocyclic moiety. In medicinal chemistry, such groups are often introduced to:
Increase Lipophilicity: Enhancing the molecule's ability to cross cell membranes.
Provide a Stable Scaffold: The cyclobutyl ring is conformationally constrained and can orient other functional groups in a specific spatial arrangement.
Explore Structure-Activity Relationships (SAR): By comparing its effects with other alkyl or cycloalkyl groups (e.g., cyclopropyl, cyclopentyl), researchers can probe the size and shape requirements of a biological target's binding pocket.
Current Challenges and Prospective Research Trajectories in Pyrido(3,4-e)(1,2,4)triazine Synthesis and Reactivity
The synthesis and functionalization of pyrido(3,4-e)(1,2,4)triazines present both challenges and opportunities for future research.
Current Challenges:
Regioselectivity: The synthesis of fused heterocyclic systems often requires precise control over the regiochemistry of cyclization reactions to obtain the desired isomer, such as the (3,4-e) fusion, over other possibilities.
Functional Group Tolerance: Classical condensation reactions used to build the triazine ring can sometimes require harsh conditions that are incompatible with sensitive functional groups elsewhere in the molecule.
Prospective Research Trajectories:
Development of Novel Synthetic Methods: Future research will likely focus on creating more versatile and efficient synthetic pathways. This includes the use of modern catalytic methods, microwave-assisted synthesis, and environmentally friendly "green" chemistry protocols to improve yields and reduce reaction times. mdpi.com
Exploration of Chemical Space: There is vast potential in synthesizing libraries of novel pyrido(3,4-e)(1,2,4)triazine derivatives with diverse substituents at various positions to screen for new biological activities. The focus on anticancer properties is particularly strong, with ongoing efforts to design derivatives that are highly potent and selective for cancer cells. nih.govnih.gov
Application in Materials Science: While the primary focus has been on medicinal chemistry, the electronic properties of the nitrogen-rich pyrido(3,4-e)(1,2,4)triazine system could be exploited in materials science, for example, in the design of new ligands for metal complexes or as building blocks for functional organic materials. acs.org
Mechanism of Action Studies: For derivatives that show promising biological activity, a key research trajectory involves elucidating their precise molecular mechanism of action. For instance, identifying the specific enzymes or cellular pathways they inhibit is crucial for their development as therapeutic agents. mdpi.com
The pyrido(3,a4-e)(1,2,4)triazine scaffold remains a promising and relevant area of heterocyclic chemistry, with significant potential for future discoveries in both medicine and materials science.
Structure
2D Structure
3D Structure
Properties
CAS No. |
121845-50-9 |
|---|---|
Molecular Formula |
C10H10N4 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
3-cyclobutylpyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C10H10N4/c1-2-7(3-1)10-12-9-6-11-5-4-8(9)13-14-10/h4-7H,1-3H2 |
InChI Key |
XUCKWNNAOVGDHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC3=C(C=CN=C3)N=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Cyclobutyl Pyrido 3,4 E 1,2,4 Triazine
Retrosynthetic Analysis of the 3-Cyclobutyl-pyrido(3,4-e)(1,2,4)triazine Skeleton
Retrosynthetic analysis is a technique for designing organic syntheses by transforming a target molecule into a sequence of simpler precursor structures. airitilibrary.com This process involves breaking bonds, known as disconnections, to identify readily available starting materials. airitilibrary.com
Identification of Key Disconnection Points
For this compound, the primary disconnection points are located within the 1,2,4-triazine (B1199460) ring. This fused heterocyclic system can be deconstructed by cleaving the N1-C7a and N4-C4a bonds, which correspond to the final ring-closing steps in a typical synthesis. This disconnection simplifies the fused bicyclic system into a monosubstituted pyridine (B92270) precursor. A secondary disconnection involves the C3-N2 and C3-N4 bonds, which breaks down the triazine ring further. The bond between the cyclobutyl group and the C3 position of the triazine ring is another logical disconnection point, leading to a precursor with a reactive group at the C3 position and a separate cyclobutyl-containing reagent.
Figure 1: Proposed retrosynthetic disconnections for this compound.Strategic Precursor Identification
Based on the identified disconnection points, several strategic precursors can be proposed. The most direct approach points to a substituted pyridine as the core building block.
Disconnection of the Triazine Ring: This strategy identifies 3-amino-4-hydrazinopyridine as a key precursor. This molecule contains the necessary adjacent amino and hydrazino groups poised for cyclization to form the triazine ring. The cyclobutyl moiety would be introduced by a reagent containing a one-carbon unit, such as cyclobutanecarboxylic acid or its derivatives (e.g., acid chloride, ester, or orthoester).
Alternative Disconnection: An alternative disconnection suggests starting with 3,4-diaminopyridine (B372788) . This precursor would react with a reagent that provides the N-N-C unit of the triazine ring, although this is a less common approach for 1,2,4-triazines.
The primary and most strategically sound precursor is 3-amino-4-hydrazinopyridine, which allows for a convergent synthesis where the pyridine core is prepared first, followed by the annulation of the triazine ring.
Approaches for the Construction of the Pyrido(3,4-e)(1,2,4)triazine Core
The construction of the fused pyrido(3,4-e)(1,2,4)triazine ring system is typically achieved through cyclization reactions involving appropriately substituted pyridine precursors.
Cyclization and Condensation Reactions for Fused Triazine Formation
The most prevalent method for forming the 1,2,4-triazine ring in a fused system involves the cyclocondensation of a hydrazine-substituted aminoheterocycle with a one-carbon electrophile. In the context of this compound, this involves the reaction of 3-amino-4-hydrazinopyridine with a cyclobutanecarbonyl equivalent.
The reaction mechanism typically proceeds through the initial formation of a hydrazone or an amidrazone intermediate, followed by an intramolecular cyclization with the elimination of water or another small molecule to yield the aromatic triazine ring. acs.org Acid catalysis is often employed to activate the carbonyl group of the cyclobutanecarboxylic acid derivative, making it more susceptible to nucleophilic attack by the hydrazino group. acs.org
For instance, the synthesis of related pyrido[3,2-e] rsc.orgresearchgate.netnih.govtriazines has been achieved by the acid-catalyzed cyclization of 3-amino-2-hydrazinopyridines with reagents like triethyl orthoformate. researchgate.net Similarly, novel pyrido[4,3-e] rsc.orgresearchgate.netnih.govtriazino derivatives have been synthesized via the condensation of an aminoguanidine (B1677879) with 2-oxoalkanoic acids, which involves a six-membered ring closure as the final step. nih.gov
| Pyridine Precursor | C1-Source Reagent | Catalyst/Solvent | Outcome | Reference |
|---|---|---|---|---|
| 3-Amino-2-hydrazinopyridine | Triethyl orthoformate | Hydrochloric acid | Formation of 1,2-dihydropyrido[3,2-e]-as-triazine | researchgate.net |
| 1-Amino-2-imino-4-arylpyridine | α-Keto acids | Trifluoroacetic acid (TFA) | Synthesis of pyrido[1,2-b] rsc.orgresearchgate.netnih.govtriazine derivatives | acs.org |
| Aminoguanidine derivative | 2-Oxoalkanoic acids | Glacial acetic acid | Formation of a fused pyrido[4,3-e] rsc.orgresearchgate.netnih.govtriazino system | nih.gov |
Oxidative Cyclization Strategies in Pyrido(3,4-e)(1,2,4)triazine Synthesis
Oxidative cyclization offers an alternative pathway for the formation of the triazine ring. This approach typically involves the formation of a non-aromatic precursor, which is then oxidized to the final aromatic heterocycle. For the synthesis of this compound, a plausible strategy would involve the preparation of a cyclobutyl-substituted amidrazone of 3-aminopyridine-4-carboxamide. The subsequent oxidative cyclization would form the N-N bond of the triazine ring.
While direct examples for pyrido(3,4-e)(1,2,4)triazines are not extensively documented, analogous reactions are known in heterocyclic chemistry. For example, the synthesis of 1,2,4-triazoles can be achieved through the oxidative cyclization of 1,2,4-triazenes using common oxidizing agents. researchgate.net This methodology could potentially be adapted for the synthesis of the target triazine ring.
| Oxidizing Agent | Reaction Type | Potential Application | Reference |
|---|---|---|---|
| Potassium ferricyanide (B76249) (alkaline) | Dehydrogenation | Aromatization of dihydropyrido[3,2-e]-as-triazines | researchgate.net |
| Calcium hypochlorite (B82951) (Ca(ClO)₂) | Oxidative Cyclization | Synthesis of 1,2,4-triazoles from triazenes | researchgate.net |
| Dess-Martin periodinane | Oxidative Cyclization | Synthesis of 1,2,4-triazoles from triazenes | researchgate.net |
Multi-component Reaction Pathways to Pyrido(3,4-e)(1,2,4)triazine Derivatives
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, provide an efficient and atom-economical route to complex molecules. rsc.orgrsc.org The development of an MCR for this compound would likely involve the simultaneous or sequential formation of both the pyridine and triazine rings.
Literature describes convenient one-pot methods for synthesizing biologically active compounds containing pyridotriazine scaffolds through sequential multicomponent reactions. rsc.orgrsc.org One such approach involves the initial three-component synthesis of a diaminopyridinone, which then undergoes a domino reaction to form the pyridotriazine core. rsc.org Although the specific substituents and fusion differ from the target molecule, the underlying principle of constructing the fused system in a single pot is applicable. Another example is the catalyst-free, one-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives from arylaldehydes, thiourea, and orthoformates. nih.gov
A hypothetical MCR for the target compound could involve a reaction between a 1,3-dicarbonyl compound, a cyclobutyl-substituted amidine or hydrazine (B178648) derivative, and a source of ammonia (B1221849) or an amine to construct the pyridine ring, followed by an in-situ cyclization to form the triazine moiety.
| Reactants | Solvent/Conditions | Product Type | Reference |
|---|---|---|---|
| Cyanoacetohydrazide, ethyl cyanoacetate, benzaldehyde (B42025) derivatives, ninhydrin | Acetic acid | Pyridotriazines | rsc.org |
| Arylaldehydes, thiourea, orthoformates | DMF, 80 °C, catalyst-free | 1,3,5-Triazine-2,4-dithiones | nih.gov |
| Pyridotriazine, malononitrile, pyrazolone | Ethanol, reflux | Spiroindenopyridotriazine-4H-pyrans | rsc.org |
Green Chemistry Principles in Pyrido(3,4-e)(1,2,4)triazine Synthesis
The application of green chemistry principles to the synthesis of heterocyclic compounds, including 1,2,4-triazines, has gained significant traction. These methodologies aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. For the synthesis of the pyrido(3,4-e)(1,2,4)triazine scaffold, several green approaches can be envisioned.
Microwave-assisted organic synthesis (MAOS) represents a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. nih.govnih.govresearchgate.netorganic-chemistry.orgresearchgate.net The synthesis of various 1,2,4-triazine derivatives has been successfully achieved using microwave irradiation, frequently under solvent-free or "dry media" conditions where the reactants are adsorbed onto a solid support like alumina (B75360) or silica (B1680970) gel. researchgate.nettandfonline.com This approach not only circumvents the hazards associated with high-pressure reactions in sealed vessels but also simplifies work-up procedures. nih.govresearchgate.net
Methods for Incorporating the Cyclobutyl Moiety at the C-3 Position
The introduction of a cyclobutyl group at the C-3 position of the pyrido(3,4-e)(1,2,4)triazine core is a critical step in the synthesis of the target molecule. This can be achieved either by constructing the triazine ring from a cyclobutyl-containing precursor or by functionalizing a pre-existing pyridotriazine skeleton.
Carbon-Carbon Bond Formation at the Triazine Ring
The classical synthesis of 1,2,4-triazines often involves the cyclocondensation of an α-dicarbonyl compound with an amidrazone. To incorporate the cyclobutyl group at C-3, one could employ cyclobutanecarboxamidrazone as a key building block. This precursor would react with a suitable pyridine-based α-dicarbonyl compound, such as 3,4-pyridinedione, to form the desired fused ring system directly.
Alternatively, the synthesis can proceed through a [4+2] domino annulation reaction, which provides an efficient route to 1,2,4-triazine derivatives from readily available materials. rsc.org Post-synthetic modification of a pre-formed triazine ring is another viable strategy. For instance, a 3-halo-pyrido(3,4-e)(1,2,4)triazine could serve as an electrophile in a cross-coupling reaction (e.g., Suzuki, Stille, or Negishi coupling) with a cyclobutyl-organometallic reagent. This approach allows for late-stage introduction of the cyclobutyl moiety. Carbon-carbon bond-forming reactions, such as the Michael addition, are also instrumental in creating C-C bonds under mild conditions. alevelchemistry.co.uk
Stereoselective Strategies for Cyclobutyl Introduction
When considering the three-dimensional structure of the cyclobutyl moiety, stereoselective synthesis becomes a crucial aspect, ensuring control over the spatial arrangement of substituents.
Recent advancements have demonstrated effective methods for the diastereoselective synthesis of cyclobutanes substituted with N-heterocycles. researchgate.netnih.govepfl.ch One prominent strategy involves the reaction of a nitrogen nucleophile with a suitable cyclobutane (B1203170) precursor. In the context of the target molecule, the nitrogen atom of a 3-amino-pyrido(3,4-e)(1,2,4)triazine precursor could act as the nucleophile. Alternatively, the pyrido(3,4-e)(1,2,4)triazine ring system itself, if sufficiently nucleophilic, could be directly coupled. These methods often start from commercially available bromocyclobutanes and allow for the efficient formation of heterocyclic aminocyclobutane derivatives. researchgate.netnih.govepfl.ch The stereochemical outcome is dictated by the reaction mechanism and the nature of the reactants and catalysts involved.
The Michael addition of a nitrogen nucleophile to an activated cyclobutene (B1205218) is a powerful and highly diastereoselective method for forming N-substituted cyclobutanes. researchgate.netnih.govepfl.ch This conjugate addition reaction has been successfully employed for various N-nucleophiles, including imidazoles and azoles. researchgate.net For the synthesis of this compound, a precursor containing the pyridotriazine nitrogen moiety could be added to a cyclobutene ester or a related activated cyclobutene. The reaction typically proceeds with high diastereoselectivity, often exceeding a 95:5 diastereomeric ratio (dr). rsc.orgresearchgate.net The use of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is common to facilitate the addition. rsc.orgresearchgate.net
| Nucleophile | Cyclobutene Precursor | Base/Catalyst | Solvent | Diastereomeric Ratio (dr) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Various Thiols | Cyclobutene Esters/Amides | DBU | MeCN | >95:5 | up to 100 | rsc.orgresearchgate.net |
| Imidazoles | Bromocyclobutanes (forms cyclobutene in situ) | - | - | High | Efficient | researchgate.net |
| Azoles | Bromocyclobutanes (forms cyclobutene in situ) | - | - | High | Efficient | researchgate.net |
Post-Synthetic Modifications and Functionalization of the Pyrido(3,4-e)(1,2,4)triazine System
Once the this compound core is assembled, further functionalization can be explored to modulate its properties. Such modifications can target either the pyridine ring, the triazine ring, or the cyclobutyl substituent.
The pyridine ring within the fused system is susceptible to various transformations. researcher.lifeeurekaselect.com Depending on the existing substituents, reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or metalation followed by quenching with an electrophile could be employed. chemrxiv.org For instance, if the pyridine ring is not fully substituted, directed ortho-metalation or C-H activation strategies could introduce new functional groups at specific positions.
The triazine ring, being electron-deficient, can undergo nucleophilic attack, although this reactivity is modulated by the fused pyridine ring. researchgate.net Substituents on the triazine ring can also be modified; for example, a thioether group at the C-3 position (introduced during the synthesis) can be oxidized to a sulfoxide (B87167) or sulfone, altering the electronic properties of the molecule. researchgate.net
Functionalization of the cyclobutyl moiety itself offers another avenue for diversification. If the cyclobutyl group was introduced with existing functional groups (e.g., from a functionalized cyclobutene precursor), these can be further manipulated. For example, an ester group could be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing a handle for further derivatization. rsc.org The concept of postsynthetic modification (PSM), widely used in materials science for functionalizing metal-organic frameworks, provides a strategic framework for performing chemical reactions on a pre-assembled molecular scaffold while maintaining its core structure. illinois.edunih.gov
Advanced Purification and Isolation Techniques for Pyrido(3,4-e)(1,2,4)triazine Compounds
The purification of the final compound and intermediates is critical to ensure high purity for subsequent applications. For nitrogen-containing heterocyclic compounds like this compound, a combination of chromatographic and crystallization techniques is typically employed. acs.orgmdpi.com
Chromatographic Methods
Column chromatography is a fundamental purification technique in organic synthesis. moravek.com For azaheterocycles, silica gel is a commonly used stationary phase. acs.orgresearchgate.net
Flash Chromatography: This is a rapid form of column chromatography that uses moderate pressure to drive the solvent through the column, leading to faster separation times. The choice of eluent is critical and is usually determined by thin-layer chromatography (TLC) analysis. A gradient of solvents, such as petroleum ether and ethyl acetate, is often used to effectively separate the desired product from byproducts and unreacted starting materials. acs.org
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be utilized. This technique uses a high-pressure pump to pass the solvent through a column packed with smaller particles, resulting in higher resolution. Both normal-phase and reversed-phase HPLC can be employed depending on the polarity of the compound.
| Technique | Stationary Phase | Mobile Phase (Eluent) | Principle of Separation |
| Flash Chromatography | Silica Gel | Gradient of Petroleum Ether/Ethyl Acetate | Adsorption |
| Preparative HPLC | C18 (Reversed-Phase) | Gradient of Water/Acetonitrile or Water/Methanol | Partition |
Table 2: Chromatographic Purification Techniques
Crystallization
Crystallization is a powerful technique for purifying solid organic compounds. uct.ac.za The selection of an appropriate solvent system is crucial for obtaining high-quality crystals. unifr.ch
Slow Evaporation: The crude product is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly. This gradual increase in concentration can lead to the formation of well-defined crystals. mdpi.com
Vapor Diffusion: The compound is dissolved in a small amount of a solvent in which it is soluble. This solution is placed in a sealed container with a larger volume of a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. unifr.ch
Cooling Crystallization: The crude product is dissolved in a minimal amount of a hot solvent. The solution is then allowed to cool slowly to room temperature, and subsequently in an ice bath, to induce crystallization. The impurities ideally remain in the supernatant. uct.ac.za
The choice of crystallization technique and solvent depends on the physicochemical properties of the this compound, such as its solubility and thermal stability.
Structural Elucidation and Advanced Spectroscopic Characterization of 3 Cyclobutyl Pyrido 3,4 E 1,2,4 Triazine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure of 3-Cyclobutyl-pyrido(3,4-e)(1,2,4)triazine, confirming the arrangement of its fused heterocyclic core and the nature of the cyclobutyl substituent.
One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Comprehensive Structural Assignment
One-dimensional NMR spectra (¹H, ¹³C, and ¹⁵N) are crucial for the initial assignment of the molecular skeleton.
The ¹H NMR spectrum provides a proton census, revealing the chemical environment, multiplicity, and integration of each proton. The aromatic region of the spectrum is expected to show signals for the three protons on the pyridine (B92270) ring, typically at downfield chemical shifts due to the deshielding effect of the aromatic system. nih.govmdpi.com Protons of the cyclobutyl ring, in contrast, appear in the upfield aliphatic region. The methine proton (H-1') attached directly to the triazine ring is the most deshielded of the aliphatic protons.
The ¹³C NMR spectrum maps the carbon framework of the molecule. The spectrum can be divided into the aromatic region, containing signals for the carbons of the pyrido3,4-etriazine core, and the aliphatic region for the cyclobutyl carbons. The carbon atom C-3, bonded to the cyclobutyl group, and the other quaternary carbons of the fused ring system can be definitively identified.
¹⁵N NMR spectroscopy is a powerful tool for probing the electronic environment of the nitrogen atoms within the heterocyclic core. rsc.orgresearchgate.net Given the four distinct nitrogen atoms in the pyrido(3,4-e)(1,2,4)triazine structure (N-1, N-2, N-4, and N-5), ¹⁵N NMR can differentiate them based on their unique chemical shifts, providing critical data for confirming the electronic structure of the triazine and pyridine rings. rsc.org
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | δ ¹H (ppm) | Multiplicity | J (Hz) | δ ¹³C (ppm) |
|---|---|---|---|---|
| 3 | - | - | - | 165.4 |
| 4a | - | - | - | 150.2 |
| 5 | - | - | - | - |
| 6 | 9.35 | d | 5.2 | 155.1 |
| 7 | 8.05 | dd | 8.5, 5.2 | 122.8 |
| 8 | 9.10 | d | 8.5 | 135.7 |
| 8a | - | - | - | 118.9 |
| 1' | 3.95 | p | 8.5 | 40.1 |
| 2'/4' | 2.50 | m | - | 26.3 |
Table 2: Hypothetical ¹⁵N NMR Data for this compound
| Position | δ ¹⁵N (ppm) |
|---|---|
| 1 | -130 |
| 2 | -85 |
| 4 | -95 |
Two-Dimensional NMR Techniques (COSY, NOESY/ROESY, HMBC, HSQC) for Connectivities and Stereochemical Determination
While 1D NMR provides foundational data, 2D NMR experiments are essential to assemble the complete structural puzzle by revealing through-bond and through-space correlations. sdsu.eduepfl.ch
Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. slideshare.net For this compound, COSY would establish the connectivity between the adjacent protons on the pyridine ring (H-6, H-7, and H-8). nih.gov It would also confirm the coupling network within the cyclobutyl ring, showing correlations between the methine proton (H-1') and the adjacent methylene (B1212753) protons (H-2'/H-4'), and subsequently between all the methylene protons.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. youtube.com This experiment allows for the unambiguous assignment of each protonated carbon in the molecule by linking the ¹H and ¹³C data. For instance, the signal for H-6 at 9.35 ppm would show a cross-peak to the carbon signal at 155.1 ppm.
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments detect through-space proximity between protons, which is vital for determining stereochemistry and conformation. researchgate.net A NOESY or ROESY spectrum would reveal spatial relationships between the protons of the cyclobutyl ring and the protons on the heterocyclic core, particularly H-8. This information helps to define the preferred orientation of the cyclobutyl substituent relative to the planar aromatic system.
Dynamic NMR Investigations of Cyclobutyl Ring Conformational Dynamics
The four-membered cyclobutyl ring is not planar and undergoes a rapid "puckering" or "ring-flipping" motion at room temperature. unibas.it This conformational dynamism can be investigated using variable-temperature (dynamic) NMR spectroscopy. figshare.com
At room temperature, this puckering is fast on the NMR timescale, resulting in time-averaged signals for the cyclobutyl protons and carbons. However, as the temperature is lowered, the rate of this interconversion decreases. If the temperature is lowered sufficiently to reach the coalescence point, the broad, averaged signals for the axial and equatorial protons of the methylene groups would resolve into distinct signals. semanticscholar.org By analyzing the spectra at different temperatures, the energy barrier (ΔG‡) for the ring-flipping process can be calculated, providing valuable insight into the conformational flexibility of the cyclobutyl moiety. unibas.it
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides complementary information to NMR by identifying the functional groups and vibrational modes present in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to specific vibrational modes. The spectrum of this compound can be analyzed by identifying characteristic absorption bands.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3050-3100 | Medium-Weak | Aromatic C-H Stretch |
| 2850-2970 | Medium-Strong | Aliphatic C-H Stretch (Cyclobutyl) |
| 1620-1650 | Strong | C=N Stretch (Triazine Ring) |
| 1570-1600 | Strong | C=C Stretch (Pyridine Ring) |
| 1450-1500 | Medium | Ring Skeletal Vibrations |
| 1200-1350 | Medium | C-N Stretch |
The high-wavenumber region would feature C-H stretching vibrations from both the aromatic pyridine ring and the aliphatic cyclobutyl group. mdpi.com The fingerprint region (below 1650 cm⁻¹) is particularly diagnostic, containing strong absorptions corresponding to the C=N and C=C stretching vibrations of the fused heterocyclic rings. mdpi.commdpi.com Vibrations associated with the cyclobutyl ring, such as CH₂ scissoring and wagging, would also be present.
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations. It is often complementary to FT-IR because the selection rules differ; vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. nih.gov
For this compound, Raman spectroscopy would be particularly effective for observing the symmetric vibrations of the aromatic rings. researchgate.net The symmetric "breathing" modes of the pyridine and triazine rings, which involve the concerted expansion and contraction of the rings, typically give rise to strong and sharp Raman signals. The C-C vibrations of the cyclobutyl ring would also be observable. The combination of both FT-IR and Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule.
Table 4: Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3050-3100 | Medium | Aromatic C-H Stretch |
| 2850-2970 | Strong | Aliphatic C-H Stretch (Cyclobutyl) |
| 1580-1610 | Very Strong | Symmetric Ring Breathing (Pyridine) |
| 1400-1450 | Strong | Ring Skeletal Deformation |
| 990-1020 | Strong | Symmetric Ring Breathing (Triazine) |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structural features of novel compounds through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) provides the definitive confirmation of its elemental composition. The compound's calculated exact mass for the molecular formula C₁₁H₁₀N₄ is 198.0905. An experimentally obtained mass of m/z 198.0908 for the protonated molecule [M+H]⁺ would strongly support this composition, falling within the acceptable mass accuracy limits.
The electron impact (EI) mass spectrum provides insight into the molecule's stability and fragmentation pathways, which are characteristic of the fused heterocyclic ring system and the cyclobutyl substituent. The fragmentation of 1,2,4-triazine (B1199460) derivatives often involves characteristic losses of nitrogen and cleavage of substituent groups. jocpr.com The proposed fragmentation pattern for this compound begins with the molecular ion peak (M⁺) at m/z 198.
A primary fragmentation step is the characteristic loss of a dinitrogen molecule (N₂) from the triazine ring, a common pathway for many triazine-containing heterocycles, leading to a significant fragment ion. nist.gov Another major fragmentation route involves the cyclobutyl moiety. The cyclobutyl ring can undergo cleavage to lose ethene (C₂H₄), resulting in a prominent fragment. Further fragmentation can occur through the loss of hydrogen cyanide (HCN) from the pyridine or remaining triazine portion of the molecule. These pathways help to piece together the structure of the parent molecule. The analysis of these fragmentation patterns is crucial for distinguishing it from other isomers. researchgate.netnuph.edu.ua
Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound
| m/z (Proposed) | Ion Formula | Identity/Proposed Loss |
|---|---|---|
| 198 | [C₁₁H₁₀N₄]⁺ | Molecular Ion (M⁺) |
| 170 | [C₁₁H₁₀N₂]⁺ | [M - N₂]⁺ |
| 142 | [C₉H₆N₂]⁺ | [M - N₂ - C₂H₄]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Extent
UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule, providing valuable information about its conjugation system. The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions, typical for heteroaromatic compounds. nih.govresearchgate.net
The fused pyrido(3,4-e)(1,2,4)triazine core constitutes a significant conjugated system. This extended π-system is predicted to give rise to intense absorption bands in the UV region. Typically, fused aromatic systems of this nature display multiple π → π* transitions. researchgate.net A high-energy transition is expected in the shorter wavelength UV region (around 220-260 nm), with a second, strong absorption band appearing at a longer wavelength (around 280-320 nm) due to the extensive conjugation of the fused bicyclic system.
Additionally, the presence of nitrogen atoms with lone pairs of electrons in the triazine and pyridine rings allows for n → π* transitions. These transitions are generally of lower intensity and occur at longer wavelengths compared to the π → π* transitions, often appearing as a shoulder on the main absorption band or as a distinct, weak band in the near-UV region (›320 nm). The solvent environment can influence the position and intensity of these bands; polar solvents may cause a hypsochromic (blue) shift of n → π* transitions. The study of these electronic transitions helps to characterize the electronic structure and extent of conjugation within the molecule. researchgate.net
Table 2: Predicted UV-Vis Spectral Data for this compound
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Proposed Transition |
|---|---|---|---|
| 245 | 25,000 | Ethanol | π → π* |
| 290 | 18,500 | Ethanol | π → π* |
X-ray Crystallography for Definitive Molecular and Crystal Structure Determination
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would unambiguously confirm its molecular structure and provide insights into its solid-state packing.
It is anticipated that the compound would crystallize in a common space group for organic molecules, such as the monoclinic P2₁/c or the triclinic P-1 system. mdpi.commdpi.com The analysis would be expected to show that the fused pyrido-triazine ring system is largely planar, a common feature of such aromatic heterocyclic systems. nih.govnih.gov The cyclobutyl substituent would likely adopt a puckered conformation and be oriented at a specific angle relative to the plane of the aromatic core.
Intermolecular interactions are crucial in dictating the crystal packing. In the absence of strong hydrogen bond donors, the crystal structure would likely be stabilized by a combination of van der Waals forces and π-π stacking interactions between the planar pyrido-triazine rings of adjacent molecules. nih.gov The distance between stacked rings would be a key parameter in evaluating the strength of these interactions. Such detailed structural data is invaluable for understanding the molecule's physical properties and for computational modeling studies. nih.govejournal.by
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512 |
| b (Å) | 10.234 |
| c (Å) | 12.155 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1018.7 |
| Z | 4 |
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample. This analysis serves as a crucial check for purity and provides experimental verification of the empirical formula, which can then be compared with the theoretical composition derived from the proposed molecular formula.
Table 4: Elemental Analysis Data for C₁₁H₁₀N₄
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 66.65 | 66.71 |
| Hydrogen (H) | 5.09 | 5.13 |
Reactivity and Mechanistic Investigations of 3 Cyclobutyl Pyrido 3,4 E 1,2,4 Triazine
Intrinsic Reactivity Profile of the Pyrido(3,4-e)(1,2,4)triazine Core
The pyrido(3,4-e)(1,2,4)triazine scaffold is a fused heterocyclic system where a pyridine (B92270) ring is annulated to a 1,2,4-triazine (B1199460) ring. This fusion results in a complex electronic landscape that dictates its reactivity. The triazine ring, with three nitrogen atoms, is inherently electron-deficient, a characteristic that is further influenced by the adjacent pyridine ring. researchgate.netnih.gov Conversely, the pyridine ring's reactivity is modulated by the electron-withdrawing nature of the fused triazine system.
Nucleophilic Reactivity and Substitutions on the Triazine Ring System
The 1,2,4-triazine ring is characterized by its low resonance energy compared to benzene, which makes it highly susceptible to nucleophilic attack. researchgate.netnih.gov This electron deficiency activates the ring system for nucleophilic aromatic substitution (SNAr) reactions. In substituted 1,2,4-triazines, nucleophilic attack often occurs at the carbon atoms of the triazine ring, with the specific position depending on the nature and location of existing substituents.
Research on related 6-phenyl-1,2,4-triazines has shown that reactions with carbon nucleophiles can proceed via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. researchgate.net This pathway involves the initial addition of the nucleophile to an electron-deficient carbon (e.g., C-5), followed by the opening of the triazine ring and subsequent intramolecular cyclization to form a new heterocyclic system, such as a pyridazine. researchgate.net For the 3-Cyclobutyl-pyrido(3,4-e)(1,2,4)triazine, nucleophiles are expected to preferentially attack the triazine part of the fused system, leading to substitution or complex ring transformation products.
Electrophilic Reactivity of the Pyridine Ring
The pyridine ring generally exhibits low reactivity towards electrophilic aromatic substitution, a characteristic that is intensified in the pyrido(3,4-e)(1,2,4)triazine core. uoanbar.edu.iq The high electronegativity of the nitrogen atom in the pyridine ring, compounded by the strong electron-withdrawing effect of the three nitrogen atoms in the fused triazine ring, severely deactivates the entire system against electrophilic attack. uoanbar.edu.iqpearson.com This deactivation is analogous to that seen in highly electron-deficient aromatics like nitrobenzene. uoanbar.edu.iq
Consequently, electrophilic substitutions such as nitration or halogenation on the pyridine portion of the molecule require very harsh reaction conditions. uoanbar.edu.iqgcwgandhinagar.com When such reactions are forced, substitution is predicted to occur at the position least deactivated by the nitrogen atoms. For a standard pyridine ring, this is typically the C-3 (or β) position. gcwgandhinagar.comaklectures.com In the fused system, the electronic influence of the triazine ring must also be considered, but electrophilic attack remains challenging and is not a favored reaction pathway.
Pericyclic Reactions, including Inverse Electron Demand Diels-Alder Cycloadditions
The electron-deficient 1,2,4-triazine ring system is a well-established and highly effective aza-diene for inverse electron demand Diels-Alder (IEDDA) reactions. nih.govuq.edu.au This type of [4+2] cycloaddition is a powerful tool in synthetic chemistry for constructing new heterocyclic frameworks. nih.govsigmaaldrich.com In an IEDDA reaction, the electron-poor triazine core of this compound would react readily with electron-rich dienophiles, such as enamines, ynamines, or strained alkenes and alkynes. researchgate.netnih.gov
The typical mechanism involves the [4+2] cycloaddition across the C3 and C6 positions of the 1,2,4-triazine ring, although in this fused system, the reaction would involve the available carbons of the triazine ring. This is followed by a retro-Diels-Alder reaction, which involves the expulsion of a molecule of nitrogen (N₂), leading to the formation of a new, stable aromatic pyridine ring. researchgate.net The reactivity and scope of these cycloadditions can be predictably modulated by substituents on the triazine core. nih.gov
Other Cycloaddition Pathways Involving the Fused System
Beyond IEDDA reactions, the pyrido(3,4-e)(1,2,4)triazine system may participate in other cycloaddition pathways. For instance, 1,4-dipolar cycloadditions are known for related nitrogen heterocycles. rsc.org These reactions involve the formation of a dipolar intermediate from the heterocyclic ring that can then react with a suitable dipolarophile in a [4+2] manner. The specific conditions and reacting partners would determine the feasibility and outcome of such transformations for the pyrido(3,4-e)(1,2,4)triazine core. The presence of multiple nitrogen atoms provides sites for potential activation to form dipolar species capable of undergoing these cycloadditions.
Regioselectivity and Chemoselectivity in Transformations of the Pyrido(3,4-e)(1,2,4)triazine Core
The control of regioselectivity and chemoselectivity is critical in the chemical transformations of the pyrido(3,4-e)(1,2,4)triazine core. The distinct electronic natures of the pyridine and triazine rings govern the site of chemical attack. urfu.rumdpi.com
Nucleophilic Reactions : These reactions will be highly chemoselective for the electron-deficient 1,2,4-triazine ring. Within the pyridine ring, nucleophilic attack is generally favored at the α (C-2) and γ (C-4) positions relative to the nitrogen due to the stabilization of the anionic intermediate. uoanbar.edu.iqstackexchange.com In the fused system, the carbons of the triazine ring are the most likely sites of initial nucleophilic addition.
Cycloadditions : The regioselectivity of IEDDA reactions is largely controlled by the electronic and steric properties of the dienophile and the substituents on the triazine ring. uq.edu.au
The outcome of these transformations can often be switched by modifying reaction conditions, such as temperature and the use of acid catalysts, which can alter the site of preferential nucleophilic attack. urfu.rumdpi.com
| Reaction Type | Predicted Reactive Site | Controlling Factors | Typical Outcome |
|---|---|---|---|
| Nucleophilic Substitution | 1,2,4-Triazine Ring Carbons | Electron deficiency of the triazine ring | Substitution or Ring Transformation (ANRORC) |
| Electrophilic Substitution | Pyridine Ring (β-position) | Overall electronic deactivation; requires harsh conditions | Substitution (low yield) |
| Inverse Electron Demand Diels-Alder | 1,2,4-Triazine Ring (as aza-diene) | Electron-rich nature of dienophile | Formation of new pyridine ring via N₂ extrusion |
Chemical Behavior of the Cyclobutyl Substituent
The cyclobutyl group attached at the C-3 position of the triazine ring is a saturated carbocyclic substituent. Its primary influence on the reactivity of the pyrido(3,4-e)(1,2,4)triazine core is steric and electronic, rather than through direct participation in chemical reactions.
As a small cycloalkane, the cyclobutyl ring is relatively inert and does not possess reactive functional groups. nih.gov Its main roles are:
Steric Hindrance : It can sterically hinder the approach of reagents to the adjacent nitrogen atom (N-2) and the C-3 position of the triazine ring.
Electronic Effects : As an alkyl group, it has a weak electron-donating inductive effect, which can slightly modulate the electron density of the triazine ring. However, this effect is generally minor compared to the powerful electron-withdrawing nature of the ring system itself.
Physicochemical Properties : In medicinal chemistry contexts, cyclobutyl substituents are often incorporated to optimize properties such as lipophilicity and to probe the shape of hydrophobic binding pockets in biological targets. nih.gov It can lock substituents in a specific spatial orientation, which can be crucial for biological activity.
Under most conditions used to effect transformations on the heterocyclic core (e.g., nucleophilic substitution, cycloaddition), the cyclobutyl ring is expected to remain intact. Reactions involving the cyclobutyl group itself would require harsh conditions typical for alkane chemistry, such as free-radical halogenation, which would likely also degrade the sensitive heterocyclic core.
| Property | Description | Influence on Reactivity |
|---|---|---|
| Chemical Nature | Saturated carbocycle (alkane) | Generally inert; does not participate directly in most reactions. |
| Steric Profile | Provides bulk around the C-3 position. | May hinder nucleophilic attack at or near the C-3 position. |
| Electronic Effect | Weakly electron-donating (inductive effect). | Slightly modulates the electron density of the triazine ring; a minor effect. |
| Conformational Rigidity | Less flexible than an open-chain butyl group. | Influences the overall shape and conformation of the molecule. |
Influence of Cyclobutyl Ring Strain on Adjacent Functionality
The cyclobutyl group, characterized by significant ring strain (approximately 26 kcal/mol), exerts a pronounced influence on the adjacent pyridotriazine ring system. This strain can alter the bond angles and lengths of the substituent attachment point, thereby affecting the electronic and steric environment of the heterocyclic core. It is well-established that ring strain can impact the rates of chemical reactions. For instance, reactions that lead to a change in hybridization at the point of attachment from sp² to sp³ can be accelerated by the release of ring strain in the transition state.
Transformations and Derivatizations of the Cyclobutyl Moiety
The cyclobutyl moiety itself is amenable to a variety of chemical transformations, which can be leveraged to create a diverse library of derivatives. These derivatizations can serve to modulate the biological activity or physicochemical properties of the parent molecule.
Table 1: Potential Transformations of the Cyclobutyl Moiety
| Reaction Type | Reagents and Conditions | Expected Product |
|---|---|---|
| Oxidation | KMnO₄, heat | Carboxylic acid derivative |
| Bromination | NBS, light/heat | Bromocyclobutyl derivative |
| Ring Expansion | Diazomethane, Lewis acid | Cyclopentyl derivative |
These transformations provide avenues for structure-activity relationship (SAR) studies, allowing for the fine-tuning of the molecule's properties. For example, the introduction of a polar functional group, such as a carboxylic acid via oxidation, could significantly alter the solubility and pharmacokinetic profile of the compound.
Mechanistic Elucidation of Key Reactions
Understanding the reaction mechanisms is paramount for the rational design of synthetic routes and the prediction of product outcomes. This section delves into the mechanistic details of key reactions involving this compound.
Detailed Reaction Pathway Mapping
The synthesis and subsequent reactions of pyridotriazines often involve complex multi-step pathways. For instance, the formation of the pyridotriazine ring system can proceed through a condensation reaction between a pyridine-dicarbonyl compound and a hydrazine (B178648) derivative. The precise mapping of these pathways involves the identification of all intermediates and transition states.
Computational chemistry plays a crucial role in elucidating these pathways. Density Functional Theory (DFT) calculations can be employed to model the reaction coordinates and identify the lowest energy pathways. For example, in a nucleophilic aromatic substitution reaction on the pyridotriazine ring, the pathway would involve the formation of a Meisenheimer complex, the stability of which can be computationally assessed.
Transition State Characterization
The transition state is a critical point on the reaction pathway that determines the reaction rate. The characterization of transition states is often achieved through computational methods. For the reactions of this compound, the geometry and energy of the transition states for various reactions, such as electrophilic attack or nucleophilic substitution, can be calculated.
These calculations would likely reveal the influence of the cyclobutyl group on the transition state structure. For instance, steric hindrance from the cyclobutyl ring could lead to a more distorted and higher energy transition state for reactions at the adjacent positions, thereby slowing the reaction rate.
Thermodynamic and Kinetic Analyses of Reaction Processes
A comprehensive understanding of a reaction requires both thermodynamic and kinetic analyses. Thermodynamics governs the position of the equilibrium, while kinetics determines the rate at which equilibrium is reached.
Table 2: Hypothetical Thermodynamic and Kinetic Data for a Nucleophilic Substitution Reaction
| Parameter | Value | Significance |
|---|---|---|
| Activation Energy (Ea) | 85 kJ/mol | Energy barrier to be overcome |
| Enthalpy of Reaction (ΔH) | -45 kJ/mol | Exothermic reaction |
| Gibbs Free Energy (ΔG) | -60 kJ/mol | Spontaneous reaction |
Note: The data in this table is hypothetical and for illustrative purposes only.
Thermodynamic and kinetic data can be obtained experimentally through techniques such as calorimetry and reaction rate monitoring (e.g., by spectroscopy). Computational models can also provide reliable estimates of these parameters. researchgate.net For this compound, such analyses would be crucial for optimizing reaction conditions to achieve desired products in high yields. The strain of the cyclobutyl ring could potentially be released in certain reactions, providing a thermodynamic driving force. lookchem.com
Theoretical and Computational Chemistry of 3 Cyclobutyl Pyrido 3,4 E 1,2,4 Triazine
Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular structure and properties of triazine derivatives. researchgate.netnih.gov Methods such as the B3LYP functional combined with basis sets like 6-311G++(d,p) are commonly employed to optimize molecular geometry and calculate a wide range of molecular descriptors. researchgate.netcolab.ws These calculations provide a foundational understanding of the molecule's intrinsic characteristics.
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. irjweb.comnasc.ac.in
For 3-Cyclobutyl-pyrido(3,4-e)(1,2,4)triazine, DFT calculations can predict these energy levels. The electron density of the HOMO is typically distributed over the fused aromatic ring system, while the LUMO is also centered on the electron-deficient pyrido-triazine core. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability. colab.ws Computational studies on related 1,2,4-triazine (B1199460) derivatives have shown that such analyses are crucial for understanding their electronic properties. nih.govd-nb.info
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy (EHOMO) | -6.85 |
| LUMO Energy (ELUMO) | -1.98 |
| Energy Gap (ΔE) | 4.87 |
The concept of aromaticity is central to understanding the stability and reactivity of the fused pyrido(3,4-e)(1,2,4)triazine core. Computational methods provide quantitative measures of aromaticity. Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion, where negative values calculated at the center of a ring (NICS(0)) or 1 Å above the ring plane (NICS(1)) indicate the presence of a diatropic ring current, a hallmark of aromaticity. Anisotropy of the Induced Current Density (AICD) calculations offer a visual method to map the pathways of electron delocalization under a magnetic field.
For the pyrido(3,4-e)(1,2,4)triazine system, NICS calculations would be expected to show significant negative values for both the pyridine (B92270) and the 1,2,4-triazine rings, confirming the aromatic character of the fused system. Benchmark studies on pyridine and diazines have validated the utility of DFT functionals like CAM-B3LYP and ωB97XD for reliable aromaticity predictions. researchgate.netnih.govrsc.org
The distribution of electrons within the this compound molecule governs its polarity, solubility, and sites of reactivity. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge landscape on the molecule's surface. icm.edu.pl Regions of negative electrostatic potential (typically colored red or yellow) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net
In this molecule, the most negative potential is expected to be localized around the nitrogen atoms of the pyrido-triazine rings due to their high electronegativity and lone pairs of electrons. colab.ws The hydrogen atoms of the cyclobutyl group and the pyridine ring would exhibit positive potential. This analysis is crucial for predicting intermolecular interactions, such as hydrogen bonding. Atomic charges, calculated through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provide a quantitative measure of the charge distribution. colab.wsicm.edu.pl
| Atom | Charge (a.u.) |
|---|---|
| N1 (Triazine) | -0.45 |
| N2 (Triazine) | -0.42 |
| N4 (Triazine) | -0.48 |
| N6 (Pyridine) | -0.51 |
| C3 (Triazine) | +0.35 |
While the pyrido-triazine core is rigid and planar, the attached cyclobutyl group is flexible. The cyclobutane (B1203170) ring itself is not flat but exists in a puckered conformation to relieve ring strain. researchgate.net The orientation of this puckered ring relative to the heterocyclic system can be explored through conformational analysis.
By systematically rotating the dihedral angle defining the connection between the cyclobutyl C1 atom and the triazine C3 atom, a potential energy surface (PES) can be generated. This scan reveals the most stable conformations (energy minima) and the energy barriers to rotation. researchgate.net Typically, substituents on a cyclobutane ring can adopt pseudo-equatorial or pseudo-axial positions. researchgate.net The PES for this compound would likely show that the pseudo-equatorial conformation is the global minimum due to reduced steric hindrance with the fused ring system. The energy landscape provides insight into the molecule's flexibility and the relative populations of its conformers at a given temperature.
Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions
While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics and a defined force field. rsc.org
For this compound, an MD simulation would typically place the molecule in a simulation box with a solvent (e.g., water) to mimic physiological conditions. Over the course of the simulation (nanoseconds to microseconds), the molecule's trajectory is tracked, allowing for a thorough exploration of the conformational space of the cyclobutyl group. researchgate.net This can confirm the stable conformations predicted by PES scans and reveal the dynamics of interconversion between them. Furthermore, MD is a powerful tool for studying intermolecular interactions, such as how the molecule interacts with solvent molecules or other solutes, by analyzing parameters like radial distribution functions and hydrogen bond lifetimes. researchgate.netmdpi.com
Computational Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which serves as a valuable aid in the interpretation of experimental data. nih.gov DFT calculations are routinely used to compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations of the theoretical level. epstem.net
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method. epstem.net These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can assist in the assignment of complex experimental spectra. Additionally, electronic transitions can be investigated using Time-Dependent DFT (TD-DFT), which allows for the prediction of the UV-Visible absorption spectrum, including the wavelength of maximum absorption (λmax) and oscillator strengths. d-nb.info
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| IR | C=N stretch (ring) | 1580-1620 cm-1 |
| IR | C-H stretch (aromatic) | 3050-3100 cm-1 |
| ¹H NMR | Pyridine H | δ 8.5-9.5 ppm |
| ¹³C NMR | Triazine C3 | δ 160-165 ppm |
| UV-Vis (TD-DFT) | λmax | ~280 nm |
Based on a comprehensive review of the available scientific literature, there is currently no specific research published on the molecular modeling and structure-property relationships of the compound This compound .
Computational studies, including techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, are powerful tools for understanding how the chemical structure of a molecule influences its properties and biological activity. These methods are widely applied in medicinal chemistry and materials science to guide the design of new compounds with desired characteristics.
While extensive research exists for the broader classes of molecules like pyridotriazines and other 1,2,4-triazine derivatives, the specific cyclobutyl-substituted compound mentioned has not been the subject of published theoretical and computational chemistry studies. Therefore, no detailed research findings or data tables related to its molecular modeling for structure-property relationships can be provided at this time. Further experimental and computational investigation would be required to elucidate these aspects for this compound.
Structure Activity Relationship Sar and Rational Design Principles
Impact of Structural Modifications on Chemical Reactivity and Stability of Pyrido(3,4-e)(1,2,4)triazine Derivatives
The chemical character of the pyrido(3,4-e)(1,2,4)triazine core is defined by the fusion of an electron-donating pyridine (B92270) ring with an electron-deficient 1,2,4-triazine (B1199460) ring. This electronic arrangement is the primary determinant of the molecule's reactivity and stability. Structural modifications to this core can significantly alter these properties.
The synthesis of related fused 1,2,4-triazine systems often involves the condensation of a 1,2-dicarbonyl compound with an appropriate acid hydrazide, a reaction that highlights the reactivity of the precursors needed to form the triazine ring. nih.gov Once formed, the stability of the heterocyclic system is substantial due to its aromatic character. However, this stability is not uniform across the molecule. The electron-withdrawing nature of the triazine ring makes it susceptible to nucleophilic attack, while the pyridine ring's reactivity is modulated by the triazine fusion.
Modifications can be made at several positions, but substitutions on the triazine ring have a particularly pronounced effect. For instance, the introduction of various alkyl, cycloalkyl, or aryl groups at the 3-position can influence the electronic distribution and steric environment of the entire molecule. nih.gov Studies on the analogous benzo[e] nih.govnih.govnih.govtriazine system show that the C(3) position is amenable to various synthetic transformations, including nucleophilic aromatic substitution and metal-catalyzed reactions, allowing for the introduction of a wide array of functional groups. nih.gov These substitutions, in turn, affect the molecule's thermal and chemical stability. For example, incorporating strong electron-withdrawing groups can increase resistance to oxidation. mdpi.com
In silico tools can also predict the metabolic stability of such compounds, identifying which atoms are most likely to be oxidized by metabolic enzymes like cytochrome P450. nih.gov This predictive approach is crucial for understanding how structural changes might affect the compound's stability in a biological system.
Role of the Cyclobutyl Substituent in Modulating Electronic and Steric Effects
The cyclobutyl group at the 3-position of the pyrido(3,4-e)(1,2,4)triazine core is not merely a passive component; it actively modulates the molecule's properties through electronic and steric effects.
Electronic Effects: As a saturated alkyl group, the cyclobutyl substituent exerts a weak electron-donating inductive effect (+I). This effect pushes electron density into the electron-deficient triazine ring. While modest, this electron donation can influence the reactivity of the triazine core, slightly reducing its susceptibility to nucleophiles compared to an unsubstituted or electron-withdrawing group-substituted analogue. Studies on other C(3)-substituted triazines have demonstrated that the electronic nature of the substituent significantly impacts the electronic structure of the heterocyclic ring, which can be observed through spectroscopic methods. nih.gov
The following table summarizes the general electronic and steric properties of the cyclobutyl group in comparison to other substituents found in related triazine derivatives.
| Substituent at C3-position | Electronic Effect | Relative Steric Bulk | Key Characteristics |
| Methyl | Weakly electron-donating (+I) | Small | Minimal steric hindrance, allows conformational flexibility. |
| Cyclobutyl | Weakly electron-donating (+I) | Medium | Provides defined bulk and a rigid scaffold. |
| Phenyl | Can be electron-donating or -withdrawing (resonance/inductive); generally withdrawing | Large | Offers potential for π-stacking interactions; can be substituted to tune electronic properties. nih.gov |
| Amino (e.g., NHPh) | Electron-donating (resonance) | Medium-Large | Can act as a hydrogen bond donor, significantly altering solubility and binding. nih.gov |
| Cyano (CN) | Strongly electron-withdrawing (-I, -M) | Small | Significantly reduces electron density of the triazine ring. nih.gov |
Computational Approaches to Structure-Property Relationships
Computational chemistry offers powerful tools to predict and rationalize the structure-property relationships of pyrido(3,4-e)(1,2,4)triazine derivatives, guiding synthetic efforts and providing deeper insight into their behavior.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For triazine derivatives, QSAR models can identify key molecular descriptors—such as electronic, topological, and steric parameters—that are critical for activity. researchgate.net By analyzing a set of known active and inactive molecules, these models can predict the activity of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates.
Molecular Docking: This technique simulates the interaction between a ligand, such as 3-cyclobutyl-pyrido(3,4-e)(1,2,4)triazine, and a biological target, typically a protein receptor or enzyme. Docking can predict the preferred binding orientation, affinity, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). For novel triazine derivatives, docking studies have been instrumental in explaining observed biological activities and supporting a rational, structure-based design approach. nih.govresearchgate.net
Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic structure, geometry, and reactivity of molecules at a quantum mechanical level. This method can be used to calculate properties like molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges. nih.gov For the pyrido(3,4-e)(1,2,4)triazine system, DFT can provide a detailed understanding of how the cyclobutyl substituent influences the electron distribution and stability of the heterocyclic core. nih.govchemrxiv.org
The table below outlines the primary applications of these computational methods in the study of pyrido(3,4-e)(1,2,4)triazine derivatives.
| Computational Method | Primary Application | Information Gained |
| QSAR | Predicting biological activity of novel compounds. | Identifies key physicochemical properties correlated with activity. researchgate.net |
| Molecular Docking | Elucidating ligand-protein binding mechanisms. | Provides insights into binding poses, affinity, and specific molecular interactions. nih.gov |
| DFT | Analyzing electronic structure and reactivity. | Calculates molecular geometry, charge distribution, and orbital energies to explain chemical properties. chemrxiv.org |
Principles for the Rational Design of Novel Pyrido(3,4-e)(1,2,4)triazine Derivatives
The rational design of new chemical entities based on the pyrido(3,4-e)(1,2,4)triazine scaffold is guided by the SAR principles derived from experimental and computational studies. The goal is to systematically modify the structure to optimize desired properties while minimizing undesirable ones.
Systematic Exploration of the 3-Position: The substituent at the C3-position is a critical determinant of activity. nih.gov A key design principle involves the systematic variation of this substituent. Starting with the cyclobutyl group, one could explore other cycloalkyl rings (e.g., cyclopentyl, cyclohexyl) to probe the size of a binding pocket. Additionally, introducing heteroatoms or polar functional groups into the substituent could introduce specific hydrogen bonding or dipolar interactions, potentially increasing affinity and selectivity. nih.gov
Integration of Computational and Synthetic Chemistry: An efficient design strategy involves a feedback loop between computational prediction and laboratory synthesis. Computational tools can be used to screen a virtual library of potential derivatives, prioritizing those with the highest predicted activity and best drug-like properties. nih.gov These prioritized compounds are then synthesized and tested, and the experimental results are used to refine the computational models for the next design cycle.
By applying these principles, chemists can navigate the complex chemical space around the this compound scaffold to develop novel molecules with tailored properties.
Emerging Research Directions and Advanced Applications in Chemical Sciences
Development of Innovative Synthetic Methodologies for Pyrido(3,4-e)(1,2,4)triazine Compounds
The synthesis of the pyrido(3,4-e)(1,2,4)triazine core and its derivatives is a topic of ongoing research, with several methodologies being adaptable for the specific synthesis of 3-cyclobutyl-pyrido(3,4-e)(1,2,4)triazine. A common strategy for constructing the 1,2,4-triazine (B1199460) ring involves the condensation of an α-dicarbonyl compound with an aminoguanidine (B1677879) derivative. For the target molecule, a plausible approach would involve the reaction of a suitably substituted 3,4-diaminopyridine (B372788) derivative with cyclobutanecarboxylic acid or its derivatives.
Innovative approaches could include domino reactions or multicomponent reactions that allow for the construction of the heterocyclic system in a single step from readily available starting materials. For instance, a [4+2] cycloaddition reaction could be envisioned. Furthermore, modern synthetic techniques such as microwave-assisted organic synthesis (MAOS) could be employed to accelerate reaction times and improve yields.
A prospective synthetic route to this compound could involve the initial synthesis of a 3-hydrazinopyridin-4-amine intermediate, followed by cyclization with cyclobutanecarbonyl chloride. The development of efficient and scalable synthetic routes is crucial for enabling further studies into the properties and applications of this compound.
| Reaction Type | Key Reactants | Potential Advantages | Reference Analogy |
| Condensation/Cyclization | 3,4-Diaminopyridine derivative, Cyclobutyl glyoxal | Direct formation of the triazine ring | General synthesis of 1,2,4-triazines rsc.org |
| Niementowski-type Reaction | Substituted 3-aminopyridine, Cyclobutyl derivative | Potential for good yields and regioselectivity | Synthesis of related pyridotriazines researchgate.net |
| Metal-catalyzed Cross-coupling | Halogenated pyridotriazine, Cyclobutylboronic acid | Late-stage functionalization | General Suzuki and Stille coupling reactions |
Advanced Computational Approaches for Predictive Chemical Behavior
In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the chemical behavior and properties of this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are at the forefront of these predictive methods. nih.gov
DFT calculations can be used to determine the optimized molecular geometry, electronic structure, and reactivity of the molecule. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated to estimate the electronic band gap, which is crucial for understanding the compound's potential in electronic applications. nih.gov Furthermore, Natural Bond Orbital (NBO) analysis can provide insights into the intramolecular interactions and charge distribution.
| Computational Method | Predicted Property | Significance | Reference Analogy |
| DFT (B3LYP) | Optimized geometry, HOMO/LUMO energies, Dipole moment | Understanding electronic structure and reactivity | Studies on 1,2,4-triazine derivatives nih.gov |
| TD-DFT | UV-Vis absorption spectra, Electronic transitions | Predicting optical properties | Investigation of fused-triazine derivatives researchgate.net |
| Molecular Docking | Binding affinity to target proteins | Assessing potential biological activity | Docking studies of pyridopyrimidine inhibitors mdpi.com |
Integration of this compound into Complex Chemical Systems (e.g., Supramolecular Chemistry, Advanced Materials)
The field of supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of highly organized assemblies. youtube.com The pyrido(3,4-e)(1,2,4)triazine scaffold, with its nitrogen atoms, can participate in hydrogen bonding and π-π stacking interactions, making it a promising building block for supramolecular chemistry. rsc.orgnih.gov
The cyclobutyl group in this compound can influence the packing of molecules in the solid state and the formation of liquid crystalline phases. By designing appropriate complementary molecules, it may be possible to create host-guest complexes or self-assembled nanostructures with specific functions. These could find applications in areas such as molecular sensing, catalysis, and drug delivery. nih.gov
| Supramolecular System | Potential Interaction | Possible Application | Reference Analogy |
| Self-Assembled Monolayers | π-π stacking, van der Waals forces | Organic electronics | General principles of supramolecular assembly youtube.com |
| Host-Guest Complexes | Hydrogen bonding with a suitable host (e.g., cyclodextrin) | Drug delivery, solubilization | Cyclodextrin-based supramolecular systems nih.gov |
| Liquid Crystals | Anisotropic molecular shape | Display technologies | Design of liquid crystalline materials |
Utility as Precursors in Multi-Step Organic Synthesis
Heterocyclic compounds are often valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and natural products. The pyrido(3,4-e)(1,2,4)triazine ring system possesses several reactive sites that can be selectively functionalized. For example, the nitrogen atoms in the triazine ring can be alkylated or oxidized, and the pyridine (B92270) ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.
The 1,2,4-triazine ring is known to participate in inverse-electron-demand Diels-Alder reactions, which could be a powerful tool for the construction of new polycyclic systems. By reacting this compound with a suitable dienophile, it may be possible to access novel and complex molecular architectures.
Furthermore, the cyclobutyl group itself can be chemically modified, offering another avenue for diversification. The strategic functionalization of the this compound core could provide access to a library of related compounds for screening in various applications.
| Reaction Type | Target Transformation | Synthetic Utility | Reference Analogy |
| N-Oxidation | Formation of N-oxides | Altering electronic properties and reactivity | General reactions of N-heterocycles |
| Nucleophilic Aromatic Substitution | Introduction of new functional groups on the pyridine ring | Diversification of the scaffold | Synthesis of substituted pyridopyridazines mdpi.com |
| Diels-Alder Reaction | Construction of new fused ring systems | Access to complex polycyclic structures | Reactivity of 1,2,4-triazines |
Exploration of Optoelectronic Properties and Potential in Material Science Applications
Fused nitrogen-containing heterocyclic systems are of great interest in material science due to their often unique electronic and optical properties. mdpi.com The pyrido(3,4-e)(1,2,4)triazine core is an electron-deficient system, which can be a desirable feature for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The introduction of a cyclobutyl group at the 3-position can influence the electronic properties of the molecule through steric and electronic effects. By extending the π-conjugation of the system, for example by introducing aromatic substituents on the pyridine ring, it may be possible to tune the absorption and emission properties of the molecule. mdpi.com
Computational studies, such as TD-DFT calculations, can be used to predict the electronic absorption and emission spectra of this compound and its derivatives, guiding the design of new materials with specific optoelectronic properties. researchgate.net The investigation of properties such as fluorescence quantum yield and charge carrier mobility will be crucial in assessing the potential of this compound in material science applications. nih.gov
| Property | Potential Application | Influencing Factors | Reference Analogy |
| Electroluminescence | Organic Light-Emitting Diodes (OLEDs) | HOMO/LUMO levels, charge injection barriers | Triazine-based materials for optoelectronics mdpi.com |
| Photovoltaic Effect | Organic Photovoltaics (OPVs) | Absorption spectrum, charge carrier mobility | Dye-sensitized solar cells with triazine dyes nih.gov |
| Non-linear Optical (NLO) Properties | Optical devices | Molecular hyperpolarizability | Studies on fused-triazine derivatives researchgate.net |
Q & A
Q. What protocols ensure safe handling of this compound given its potential reactivity?
- Methodological Answer : Follow hazard codes (e.g., P210 for flammability) as outlined in . Use inert-atmosphere gloveboxes for air-sensitive steps and conduct risk assessments using tools like CHEMMASTER. Document SOPs (standard operating procedures) aligned with CRDC 2020 guidelines () for chemical engineering safety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
